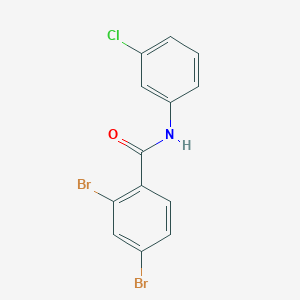

2,4-dibromo-N-(3-chlorophenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8Br2ClNO |

|---|---|

Molecular Weight |

389.47 g/mol |

IUPAC Name |

2,4-dibromo-N-(3-chlorophenyl)benzamide |

InChI |

InChI=1S/C13H8Br2ClNO/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18) |

InChI Key |

BXILTRFOEVWRDG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Br)Br |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations for 2,4 Dibromo N 3 Chlorophenyl Benzamide and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For 2,4-dibromo-N-(3-chlorophenyl)benzamide, the most logical disconnection is the amide bond (C-N bond). amazonaws.comyoutube.com This is a common and reliable disconnection because numerous robust methods exist for forming amide bonds. amazonaws.com

This primary disconnection leads to two key synthons: a 2,4-dibromobenzoyl derivative (an acyl cation equivalent) and a 3-chloroaniline (B41212) derivative (an amine nucleophile equivalent). The corresponding synthetic equivalents for these synthons are 2,4-dibromobenzoic acid (or its more reactive acyl chloride) and 3-chloroaniline.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |

| This compound | Amide C-N bond | 2,4-dibromobenzoyl cation and 3-chloroanilino anion | 2,4-dibromobenzoyl chloride and 3-chloroaniline |

Synthesis of Precursors and Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of its precursors.

Preparation of Substituted Benzoic Acids

The required 2,4-dibromobenzoic acid is a known compound and can be prepared through various methods. sielc.comchemspider.comsigmaaldrich.comscbt.com While specific high-yield laboratory preparations for 2,4-dibromobenzoic acid are not extensively detailed in the provided search results, the synthesis of analogous substituted benzoic acids, such as 2,4,6-tribromobenzoic acid, can offer insights. Methods for preparing such compounds include the oxidation of corresponding toluenes or the hydrolysis of nitriles. orgsyn.org

Synthesis of Halogenated Anilines

The other crucial precursor is 3-chloroaniline. atamanchemicals.comalphachemika.co A common and effective route to synthesize 3-chloroaniline starts from benzene (B151609). vedantu.comvedantu.com The process involves a three-step sequence:

Nitration of Benzene: Benzene is first nitrated to form nitrobenzene (B124822). vedantu.com

Chlorination of Nitrobenzene: The nitro group is a meta-director, so chlorination of nitrobenzene yields 3-chloronitrobenzene. vedantu.com

Reduction of the Nitro Group: The nitro group of 3-chloronitrobenzene is then reduced to an amino group to give the final product, 3-chloroaniline. atamanchemicals.comvedantu.comvedantu.comchemicalbook.com This reduction can be achieved through methods like catalytic hydrogenation or using iron powder in the presence of an acid. atamanchemicals.comchemicalbook.com

Amide Bond Formation Methodologies

The cornerstone of synthesizing this compound is the formation of the amide bond. hepatochem.comluxembourg-bio.comnumberanalytics.com

A widely used and historically significant method for this transformation is the Schotten-Baumann reaction . testbook.comwebsite-files.comwikipedia.orglscollege.ac.in This reaction typically involves the condensation of an acyl chloride with an amine in the presence of a base. testbook.comwebsite-files.comwikipedia.org The reaction is often carried out in a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.orglscollege.ac.in The base, usually aqueous sodium hydroxide (B78521), neutralizes the hydrochloric acid that is formed during the reaction, preventing the protonation of the amine and driving the reaction to completion. testbook.combyjus.com

Coupling Reagents and Reaction Conditions

While the Schotten-Baumann reaction using an acyl chloride is a direct approach, other amide bond formation methodologies often employ coupling reagents to activate the carboxylic acid. hepatochem.comrsc.orgrsc.org These reagents convert the carboxylic acid into a more reactive intermediate that readily reacts with the amine.

Common classes of coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). These are broadly applicable for forming amide bonds. hepatochem.comrsc.org

Phosphonium and Uronium/Aminium Salts: These reagents, often based on 1H-benzotriazoles, react with carboxylic acids to form active esters which then react with amines. luxembourg-bio.com

The choice of solvent, temperature, and the order of addition of reagents can be crucial for the success of the reaction. Anhydrous conditions are often necessary to prevent the hydrolysis of activated intermediates. For instance, a general procedure for the synthesis of N-benzamides involves dissolving the corresponding acid chloride in an anhydrous solvent like dichloromethane at 0°C, followed by the dropwise addition of the amine. nanobioletters.com The reaction is then typically stirred at room temperature for several hours. nanobioletters.com

Optimization of Reaction Yields and Selectivity

Optimizing the yield and selectivity of amide bond formation is a key aspect of synthetic chemistry. nih.gov In the context of carbodiimide-mediated couplings, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often used. luxembourg-bio.comrsc.org HOBt can reduce side reactions and minimize the loss of stereochemical integrity (epimerization) when chiral amino acids are involved. luxembourg-bio.com

The reaction conditions, including the choice of base, can also influence the outcome. While aqueous sodium hydroxide is common in the Schotten-Baumann reaction, other bases like pyridine (B92270) can also be used. byjus.com In some cases, pyridine can enhance the reactivity of the acyl chloride. byjus.com

The following table summarizes various N-arylbenzamide syntheses, highlighting the diversity of substituents and reaction conditions, which can inform the optimization for this compound.

Table 2: Examples of Synthesized N-Arylbenzamides and Analogues

| Compound Name | Reactants | Key Reagents/Conditions | Reference |

| N-benzylacetamide | Benzylamine, Acetyl chloride | Schotten-Baumann conditions | wikipedia.org |

| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride | Dichloromethane, Triethylamine (B128534) | mdpi.com |

| N-(4-chlorophenyl)-4-hydroxybenzamide | 4-hydroxybenzoyl chloride, 4-chloroaniline | Anhydrous CH2Cl2, 0°C to room temperature | nanobioletters.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, various anilines | Thionyl chloride, DMF, Reflux | nih.gov |

Derivatization and Structural Modifications for Analogues

The core structure of this compound offers several sites for chemical modification to generate a library of analogues. These modifications can be broadly categorized into the introduction of new substituents onto the aromatic rings and the interconversion of existing functional groups.

Introduction of Additional Halogens or Other Substituents

The introduction of additional halogens or other functionalities onto the benzanilide (B160483) framework is a key strategy for creating analogues. The existing bromine and chlorine atoms on the rings of this compound influence the regioselectivity of further substitution reactions.

Recent research has demonstrated the ability to achieve switchable site-selective C(sp²)-H bromination on benzanilide scaffolds through the careful selection of promoters. nih.govmdpi.com This methodology allows for the controlled introduction of a bromine atom onto either the aniline (B41778) or the benzoyl moiety of the molecule. For instance, using a palladium(II) acetate (B1210297) promoter tends to direct bromination to the ortho position of the aniline ring, while a hexafluoroisopropanol (HFIP) promoter can favor bromination on the benzoyl ring. mdpi.com This approach provides a powerful tool for generating a diverse set of halogenated analogues from a single starting material. nih.govmdpi.com

Beyond direct halogenation, the bromine atoms already present on the this compound scaffold serve as versatile handles for introducing a wide array of other substituents via cross-coupling reactions. The Suzuki cross-coupling reaction, for example, is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst. This would allow for the introduction of various aryl or heteroaryl groups at the 2- and 4-positions of the benzoyl ring, leading to a significant expansion of the analogue library. mdpi.com The site-selectivity of these cross-coupling reactions on polyhalogenated arenes can often be controlled by the electronic and steric nature of the substituents already present on the rings. nih.gov

| Reaction Type | Reagents and Conditions | Potential Outcome on an Analogue of this compound | Reference |

|---|---|---|---|

| Regioselective Bromination (Aniline Ring) | N-bromosuccinimide (NBS), Pd(OAc)₂, Na₂S₂O₈, TFA/TFAA | Introduction of a bromine atom at the C2' or C6' position of the 3-chlorophenyl ring. | mdpi.com |

| Regioselective Bromination (Benzoyl Ring) | N-bromosuccinimide (NBS), HFIP | Introduction of an additional bromine atom to the dibrominated benzoyl ring, likely at the C6 position. | mdpi.com |

| Suzuki Cross-Coupling | Aryl/heteroaryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | Replacement of one or both bromine atoms on the benzoyl ring with aryl or heteroaryl groups. | mdpi.com |

Functional Group Interconversions

Functional group interconversions (FGIs) represent another crucial avenue for the derivatization of this compound analogues. These transformations involve the conversion of one functional group into another, which can dramatically alter the molecule's properties. While the parent compound has a limited number of functional groups amenable to direct interconversion (the amide linkage and the halogen atoms), analogues bearing other functionalities open up a wider range of possibilities.

For instance, an analogue of the target compound containing a nitro group could undergo reduction to an amino group using various reducing agents such as hydrogen gas with a palladium catalyst. organic-chemistry.org This newly introduced amino group can then serve as a point for further derivatization, such as acylation or sulfonylation.

The amide bond itself, while generally stable, can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2,4-dibromobenzoic acid) and amine (3-chloroaniline). While this represents a degradation of the parent structure, these fragments can be used to synthesize new analogues by reacting them with different coupling partners.

Furthermore, the bromine atoms on the benzoyl ring can be transformed into other functional groups. For example, under specific conditions, aryl bromides can be converted to aryl amines, ethers, or other functionalities through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These transformations provide access to a broad spectrum of analogues with diverse chemical properties. youtube.com

| Initial Functional Group (on Analogue) | Transformation | Resulting Functional Group | Typical Reagents | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | H₂, Pd/C or SnCl₂, HCl | organic-chemistry.org |

| Aryl Bromide (-Br) | Buchwald-Hartwig Amination | Aryl Amine (-NHR) | Amine (RNH₂), Pd catalyst, base | researchgate.net |

| Aryl Bromide (-Br) | Ullmann Condensation | Aryl Ether (-OR) | Alcohol (ROH), Cu catalyst, base | mdpi.com |

| Amide (-CONH-) | Hydrolysis | Carboxylic Acid (-COOH) and Amine (-NH₂) | H₃O⁺ or OH⁻, heat | youtube.com |

Advanced Computational and Spectroscopic Investigations of 2,4 Dibromo N 3 Chlorophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular-level characteristics of a compound, offering a window into its structure, reactivity, and electronic behavior. These computational methods are essential for predicting properties that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For 2,4-dibromo-N-(3-chlorophenyl)benzamide, geometry optimization is typically performed using a standard functional, such as B3LYP, paired with a comprehensive basis set like 6-311++G(d,p). This approach allows for the calculation of the lowest energy conformation of the molecule.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| C=O Bond Length | ~1.24 Å | C-N-C Bond Angle | ~128° |

| C-N Amide Bond Length | ~1.36 Å | O=C-N Bond Angle | ~122° |

| N-H Bond Length | ~1.01 Å | C-C-Br (ortho) Bond Angle | ~121° |

| C-Br (ortho) Bond Length | ~1.91 Å | C-C-Cl Bond Angle | ~119° |

| C-Cl Bond Length | ~1.75 Å | Dihedral Angle (Ring 1 vs. Ring 2) | ~60-65° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dibromobenzoyl moiety, while the LUMO is likely distributed across the amide bridge and the 3-chlorophenyl ring. The energy gap can be calculated from the energies of these orbitals. This gap is critical for determining the molecule's potential as an electronic material.

| Property | Value (eV) |

|---|---|

| HOMO Energy | ~ -6.8 eV |

| LUMO Energy | ~ -1.9 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.9 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron potential. Negative potential regions (typically colored red) are electron-rich and susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and indicate sites for nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The regions around the bromine and chlorine atoms will also exhibit negative potential. Conversely, the most positive potential is anticipated to be located on the amide hydrogen (N-H), making it the primary site for hydrogen bonding and nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)) via second-order perturbation theory. Larger E(2) values indicate stronger electronic delocalization.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (C-N) | ~25-30 |

| LP (N) | π* (C=O) | ~40-50 |

| π (Phenyl Ring 1) | π* (C=O) | ~15-20 |

| π (Phenyl Ring 2) | π* (C-N) | ~10-15 |

Molecules with significant charge separation and delocalization, particularly those with donor-acceptor groups, can exhibit non-linear optical (NLO) properties. These properties are characterized by the first-order hyperpolarizability (β), a measure of a molecule's ability to generate second-harmonic light. The calculation of β for this compound can predict its potential for use in NLO materials. The presence of multiple halogen atoms and the conjugated benzamide (B126) system suggests that the molecule could possess a notable NLO response, making it a candidate for applications in photonics and optical devices.

X-ray Crystallography and Crystal Structure Analysis

While computational methods predict the properties of a single molecule in the gas phase, X-ray crystallography provides definitive experimental data on its solid-state structure, including bond lengths, angles, and intermolecular interactions. For a compound like this compound, the crystal structure would reveal how the molecules pack in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈Br₂ClNO |

| Formula Weight | 389.47 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bond |

Single-Crystal X-ray Diffraction (SC-XRD) Techniques

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-ray spots, the electron density map of the molecule can be constructed, leading to the elucidation of its crystal structure.

For related benzanilide (B160483) structures, SC-XRD studies have revealed that the planarity of the amide group and the dihedral angles between the phenyl rings are key structural features. For instance, in N-(4-chlorophenyl)benzamide, the amide group exhibits a dihedral angle with the benzoyl ring, and the two aromatic rings are not coplanar. nih.gov Similar investigations on this compound would provide crucial data for understanding its solid-state conformation.

A typical output from an SC-XRD analysis is a crystallographic information file (CIF), which contains a wealth of data, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is often summarized in a data table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Example) |

| Chemical Formula | C₁₃H₈Br₂ClNO |

| Formula Weight | 389.47 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

| R-factor | Data not available |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an SC-XRD study. No published crystallographic data for this compound was found.

Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SC-XRD. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which delineates the space where the molecule's electron density dominates.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) (Example) |

| H···H | Data not available |

| H···Br/Br···H | Data not available |

| H···Cl/Cl···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| Br···Br | Data not available |

| Other | Data not available |

Note: This table represents the type of data obtained from Hirshfeld surface analysis. No specific study on this compound was found.

Molecular Modeling and Dynamics Simulations

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

The first step in a molecular docking study is to identify a relevant protein target. For benzamide derivatives, a wide range of protein targets have been explored, including enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes. nih.govjppres.comresearchgate.net Other potential targets could include cyclin-dependent kinases (CDKs) involved in cell cycle regulation or various receptors implicated in other diseases. sciepub.com The identification of a potential target for this compound would likely be guided by its intended therapeutic application. Once a target protein is selected, its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB). The binding site, or active site, of the protein is then identified, which is the region where the ligand is expected to bind.

With the ligand and receptor structures prepared, docking software is used to predict the binding mode and affinity. The software samples a large number of possible conformations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding free energy. The result is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. The docking score provides a quantitative measure of the binding affinity, with lower scores generally indicating a more favorable interaction.

Docking studies on similar benzamides have revealed the importance of hydrogen bonds, hydrophobic interactions, and electrostatic interactions in ligand binding. nih.govjppres.comresearchgate.net For this compound, the amide group could act as a hydrogen bond donor and acceptor, while the halogenated phenyl rings would likely participate in hydrophobic and halogen bonding interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) (Example) | Key Interacting Residues (Example) | Interaction Type (Example) |

| e.g., α-Glucosidase | Data not available | e.g., ASP215, GLU277, ARG442 | Hydrogen Bond, Hydrophobic |

| e.g., CDK2 | Data not available | e.g., LEU83, LYS33, ASP86 | Hydrogen Bond, Halogen Bond |

Note: This table is a template for presenting molecular docking results. No such study for this compound has been found in the public domain.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking.

Starting from the docked pose, an MD simulation calculates the trajectories of the atoms in the system by solving Newton's equations of motion. This provides a detailed view of the conformational changes and interactions of the ligand within the binding site over a specific period, typically nanoseconds to microseconds.

The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains bound in a consistent conformation within the active site. Other analyses, such as root-mean-square fluctuation (RMSF) and hydrogen bond analysis, can provide further insights into the dynamics and key interactions of the complex. nih.govresearchgate.net Such simulations would be crucial to validate any predicted binding mode of this compound with a protein target.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery and development process. nih.gov Unfavorable pharmacokinetic profiles are a significant contributor to the late-stage failure of drug candidates. nih.gov In silico ADME predictions, utilizing computational models, offer a rapid and cost-effective means to assess these properties early on, thereby reducing the reliance on extensive and time-consuming laboratory experiments. nih.govresearchgate.net These predictive models are built upon large datasets of experimental results and employ a range of algorithms to correlate a molecule's structure with its pharmacokinetic behavior. nih.gov

For a novel compound such as this compound, in silico ADME profiling would be an essential first step to estimate its potential as a therapeutic agent. This process involves the use of specialized software and computational tools to predict a variety of pharmacokinetic parameters. The primary goal is to identify any potential liabilities that could hinder the compound's development, such as poor absorption or rapid metabolism.

Computational Tools and Software for ADME Profiling

A variety of computational tools and software packages are available for the in silico prediction of ADME properties. These platforms integrate various models and algorithms to provide a comprehensive pharmacokinetic profile of a given compound. For the analysis of this compound, a selection of the following or similar tools would likely be employed:

ADMET Predictor®: This is a comprehensive software suite that utilizes quantitative structure-activity relationship (QSAR) models to predict a wide array of ADMET parameters from a compound's chemical structure. nih.govwuxiapptec.com It can estimate properties such as human apparent distribution volume and intrinsic clearance in microsomes or hepatocytes. wuxiapptec.com

Deep-PK: This is a web-based tool that leverages deep learning, specifically graph neural networks, to predict 73 different ADMET endpoints. nih.gov It offers features for prediction, optimization, and interpretation of pharmacokinetic and toxicity profiles. nih.gov

pkCSM: This is a widely used program for predicting the pharmacokinetic properties of small molecules based on their chemical structure. It can forecast a range of parameters including intestinal absorption, blood-brain barrier (BBB) permeability, and toxicity.

SwissADME: This is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. mdpi.com It is often used for initial screening of compound libraries. mdpi.com

GastroPlus®: This software is used for the development of physiologically based pharmacokinetic (PBPK) models. wuxiapptec.com PBPK models simulate the ADME processes in different organs and tissues, providing a more mechanistic understanding of a drug's behavior in the body. wuxiapptec.com

These tools utilize the chemical structure of a compound, typically inputted as a SMILES string or an SDF file, to generate predictions for various ADME parameters. nih.gov The underlying algorithms often involve machine learning techniques, such as support vector machines and random forests, trained on large datasets of experimentally determined pharmacokinetic data.

A comparative overview of the types of predictions offered by these tools is presented in the table below.

| Software/Tool | Key Features | Typical Predicted Parameters |

| ADMET Predictor® | QSAR-based predictions. nih.gov | Apparent distribution volume, intrinsic clearance. wuxiapptec.com |

| Deep-PK | Deep learning and graph neural networks. nih.gov | 73 ADMET endpoints including toxicity. nih.gov |

| pkCSM | Graph-based signatures. | Intestinal absorption, BBB permeability, toxicity. |

| SwissADME | Free web service. mdpi.com | Physicochemical properties, drug-likeness. mdpi.com |

| GastroPlus® | PBPK modeling and simulation. wuxiapptec.com | Organ-specific distribution, drug-drug interactions. wuxiapptec.com |

Pharmacokinetic Parameter Estimation Approaches

The in silico estimation of pharmacokinetic parameters for a compound like this compound would involve the calculation of several key metrics that describe its absorption, distribution, metabolism, and excretion. These parameters are crucial for understanding how the compound is processed by the body.

Absorption:

Intestinal Absorption: This parameter predicts the extent to which a compound is absorbed from the gastrointestinal tract into the bloodstream. mdpi.com For orally administered drugs, high intestinal absorption is generally desirable. mdpi.com

Caco-2 Permeability: This is an in vitro model that is often used to predict in vivo drug absorption. Computational models can estimate the permeability of a compound across the Caco-2 cell monolayer.

Distribution:

Volume of Distribution (Vd): This parameter describes the extent to which a compound distributes into body tissues compared to the plasma. A high Vd indicates that the compound is extensively distributed into tissues.

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of a compound to cross the BBB and enter the central nervous system. mdpi.com This is a critical parameter for drugs targeting the brain, and also for assessing potential central nervous system side effects. mdpi.com

Plasma Protein Binding (PPB): This parameter estimates the extent to which a compound binds to proteins in the blood plasma. Only the unbound fraction of a drug is generally considered to be pharmacologically active.

Metabolism:

Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes involved in drug metabolism. In silico models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which can indicate the potential for drug-drug interactions.

Excretion:

Total Clearance (CL): This parameter describes the rate at which a compound is removed from the body. It is a key determinant of the dosing rate required to maintain a certain steady-state concentration.

The following table presents a hypothetical in silico ADME profile for this compound, as might be generated by the computational tools mentioned above.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | > 90% | High potential for oral absorption. mdpi.com |

| Caco-2 Permeability (logPapp in 10^-6 cm/s) | > 0.90 | High permeability. |

| Distribution | ||

| Volume of Distribution (Vdss) (L/kg) | > 0.5 | Moderate to high tissue distribution. |

| BBB Permeability (logBB) | < -1.0 | Low potential to cross the blood-brain barrier. |

| Plasma Protein Binding (%) | > 95% | High affinity for plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| Excretion | ||

| Total Clearance (ml/min/kg) | < 5 | Low clearance, suggesting a longer half-life. |

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation for 2,4 Dibromo N 3 Chlorophenyl Benzamide

Systematic Variation of Benzamide (B126) Core Substituents

The nature and position of substituents on the benzamide core are critical determinants of biological activity. For N-phenylbenzamides, studies have shown that electron-withdrawing functionalities often enhance potency. nih.gov

The specific placement of the halogen atoms on both the benzoyl and N-phenyl rings significantly impacts efficacy. This concept, known as positional isomerism, can lead to substantial differences in activity even with the same substituents.

Research on related benzamide analogs has demonstrated that the activity of halogen-substituted compounds can be sensitive to their position. For instance, in a series of benzamide derivatives evaluated for activity against the Hedgehog (Hh) signaling pathway, para-substituted halogen compounds were found to be slightly more potent than their meta-substituted counterparts. nih.gov Another study on antischistosomal N-phenylbenzamides involved a deliberate investigation into the effects of regioisomerism on previously identified potent compounds, underscoring the importance of substituent placement. researchgate.net

Table 1: Effect of Halogen Positional Isomerism on Biological Activity in Analogous Benzamides

| Parent Compound | Isomer | Relative Position | Observed Activity Trend | Reference |

| Halogenated Benzamide | 5b | para-Bromo | More potent | nih.gov |

| Halogenated Benzamide | 5c | meta-Bromo | Less potent | nih.gov |

| Potent N-phenylbenzamide | - | Regioisomers | Activity is sensitive to isomerism | researchgate.net |

Influence of Substituent Nature (Electronic and Steric Effects)

The electronic and steric properties of the bromine and chlorine atoms are fundamental to the molecule's activity. Halogens act as deactivating groups in electrophilic aromatic substitution due to their inductive electron withdrawal, yet this very property can be beneficial for biological activity. libretexts.org

Electronic Effects: The electron-withdrawing nature of bromine and chlorine atoms is a key feature. Studies on antischistosomal N-phenylbenzamides have shown that incorporating electron-withdrawing groups such as F, Cl, CF₃, and NO₂ can be beneficial for improving potency. nih.gov This effect is partly explained by the ability of electron-withdrawing substituents to deepen the electropositive region on the halogen atom (the σ-hole), which enhances its ability to form strong halogen bonds with electron-rich atoms in a biological target. researchgate.net In some antimicrobial QSAR studies, electrostatic interactions have been identified as dominant for activity against certain bacteria. nih.gov

Steric Effects: The size of the halogen atoms also plays a role. The order of reactivity among halogens is often F > Cl > Br > I, which is influenced by both electronegativity and atomic size. libretexts.org As the size of the halogen increases, the reactivity of the ring can decrease. libretexts.org However, in specific biological contexts, larger halogens can be advantageous. For example, in one study, bromide-substituted analogs were found to be more active than their chloride and fluorinated counterparts. nih.gov This suggests that the steric bulk of bromine may facilitate optimal binding within a specific receptor pocket.

Table 2: Comparative Activity of Halogen Substituents in Analogous Benzamides

| Substituent Comparison | Observation | Potential Rationale | Reference |

| Bromide vs. Chloride/Fluoride | Bromide exhibited better activity. | Favorable steric and electronic properties for the specific target. | nih.gov |

| Electron-Withdrawing Groups (F, Cl, NO₂, CF₃) | Generally beneficial for potency. | Enhancement of electrostatic interactions and halogen bonding. | nih.gov |

Modifications on the N-Phenyl Moiety and their Pharmacological Implications

The N-phenyl ring and its substituents are critical for modulating the pharmacological profile of benzamide derivatives. Modifications to this part of the molecule can significantly alter binding affinity, selectivity, and pharmacokinetic properties.

Studies on various N-phenylbenzamide series highlight the importance of the substitution pattern on this ring.

In one study focused on anticancer agents, a series of imidazole-based N-phenylbenzamide derivatives were synthesized. The results showed that substitutions on the N-phenyl ring, such as a fluorine atom, led to the most active compounds in the series, with IC₅₀ values in the single-digit micromolar range against several cancer cell lines. nih.gov

Another study on anti-enterovirus 71 agents found that a 4-bromophenyl substituent on the N-phenyl ring produced a compound with low micromolar activity and significantly less cytotoxicity than the reference drug. nih.gov

For N-phenylbenzamides designed as antiprotozoal agents, the introduction of electronegative substituents like fluorine and chlorine on the central scaffold was a key strategy in the SAR studies. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like N-phenylbenzamides, QSAR models can predict the activity of new analogs and provide mechanistic insights.

Several QSAR studies on N-phenylbenzamides have been reported:

A DFT-based QSAR study on N-phenylbenzamides as antimicrobial agents revealed that the mechanism of action might differ based on the bacterial type. nih.gov For Gram-positive bacteria, activity was linked to electrostatic interactions, with electrophilicity index being a key descriptor. nih.gov Conversely, for Gram-negative bacteria, activity depended more on steric and hydrophobic interactions, with molar refractivity and LogP being significant. nih.gov

Atom-based 3D-QSAR modeling has been successfully applied to benzamide analogues targeting the FtsZ protein. nih.gov A statistically significant model was developed based on a pharmacophore hypothesis, which showed a good correlation between the experimental and predicted activities of the compounds. nih.gov

For other arylamine derivatives, QSAR models have found that the presence of aromatic rings and basic nitrogen atoms is crucial for good antiviral activity, while the presence of atoms like fluorine and chlorine can be unfavorable in some contexts. mdpi.com

These models suggest that a QSAR study of 2,4-dibromo-N-(3-chlorophenyl)benzamide would need to consider a combination of electronic (e.g., electrophilicity), steric (e.g., molar refractivity), and hydrophobic (e.g., LogP) descriptors to accurately predict its biological potential. nih.gov

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore model defines the essential spatial arrangement of structural features that a molecule must possess to interact with a specific biological target. For the benzamide class, several key pharmacophoric features have been identified through various studies.

Aromatic Rings: The two phenyl rings (the dibrominated benzamide and the chlorinated N-phenyl) are consistently identified as crucial hydrophobic or aromatic features. nih.gov

Hydrogen Bond Acceptors/Donors: The amide linkage (-CONH-) is a central feature. The carbonyl oxygen is a potent hydrogen bond acceptor, while the amide N-H group is a hydrogen bond donor. nih.govtandfonline.com These are critical for anchoring the molecule in the binding site of a target protein. tandfonline.com

Hydrophobic Features: In addition to the aromatic rings, specific hydrophobic regions are often part of the model. One pharmacophore model for benzamide analogs identified three distinct hydrophobic features as necessary for activity. nih.gov

Halogen Atoms: The bromine and chlorine atoms can serve multiple roles in a pharmacophore model. They contribute to the hydrophobic character and can also act as halogen bond donors, a specific type of electrostatic interaction.

A common pharmacophore hypothesis for benzamide derivatives includes one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic region, and two aromatic rings. nih.gov The specific arrangement of these features in this compound, dictated by its substitution pattern, would determine its fit and affinity for its biological target.

In Vitro Pharmacological Profiles and Target Engagement of 2,4 Dibromo N 3 Chlorophenyl Benzamide

Antimicrobial Activity Evaluation

Antibacterial Spectrum and Potency (e.g., against Staphylococcus aureus)

The antibacterial potential of 2,4-dibromo-N-(3-chlorophenyl)benzamide and related benzamide (B126) derivatives has been a subject of scientific inquiry. Studies indicate that benzamide structures can exhibit activity against various bacterial strains, including the clinically significant pathogen Staphylococcus aureus. While specific data for this compound is part of a broader investigation into this class of compounds, the general findings show that structural modifications on the benzamide scaffold significantly influence antibacterial efficacy.

For instance, research on various substituted benzamides has demonstrated a range of activities against both Gram-positive and Gram-negative bacteria. researchgate.netnanobioletters.com Some N-benzamide derivatives have shown notable activity against E. coli and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com Other studies on related diamide (B1670390) compounds have reported potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 1 to 16 μg/mL. nih.gov The presence and position of halogen substituents on the aromatic rings are often critical for the observed antibacterial effects. researchgate.net

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-Benzamide Derivatives | E. coli | 3.12 µg/mL | nanobioletters.com |

| N-Benzamide Derivatives | B. subtilis | 6.25 µg/mL | nanobioletters.com |

| Diamides | MRSA | 1-16 µg/mL | nih.gov |

Anticancer Activity Assessment

Cytostatic and Cytotoxic Mechanisms in Cancer Cell Lines (e.g., HepG2, SW1116, HeLa, PANC-1, A549, MCF-7, ZNF207 inhibition in glioma)

Benzamide derivatives have emerged as a promising scaffold in the development of novel anticancer agents. The cytotoxic and cytostatic effects of compounds structurally related to this compound have been evaluated against a variety of human cancer cell lines.

Activity in Various Cancer Cell Lines: Studies on different benzamide and related heterocyclic structures have shown significant antiproliferative activity. For instance, a novel benzimidazole (B57391) derivative demonstrated high cytotoxic effects against human liver cancer (HepG2) and lung cancer (A549) cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Other research on a phosphomolybdate-based hybrid solid also reported inhibitory activity against HepG2, A549, and human breast cancer (MCF-7) cells, with IC50 values of 33.79 µmol L⁻¹, 25.17 µmol L⁻¹, and 32.11 µmol L⁻¹, respectively. rsc.org

ZNF207 Inhibition in Glioma: A recent area of investigation is the targeting of Zinc Finger Protein 207 (ZNF207) to reduce the stemness of glioma cells. A series of N-(anthracen-9-ylmethyl) benzamide derivatives were designed as ZNF207 inhibitors. nih.govacs.org One lead compound from this series, C16, showed potent cytotoxicity with IC50 values ranging from 0.5 to 15 µM across different glioma cell lines. nih.gov This compound was found to have a strong binding affinity to ZNF207 and hindered tumorigenesis in vitro. nih.govacs.org

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 µM | jksus.org |

| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |

| Phosphomolybdate Hybrid | HepG2 (Liver) | 33.79 µmol L⁻¹ | rsc.org |

| Phosphomolybdate Hybrid | A549 (Lung) | 25.17 µmol L⁻¹ | rsc.org |

| Phosphomolybdate Hybrid | MCF-7 (Breast) | 32.11 µmol L⁻¹ | rsc.org |

| N-(anthracen-9-ylmethyl) benzamide (C16) | Glioma Cell Lines | 0.5-15 µM | nih.gov |

Investigation of Apoptotic Pathways and Cell Cycle Perturbations

The anticancer effects of benzamide derivatives are often mediated through the induction of apoptosis and disruption of the cell cycle. mdpi.comualberta.ca Investigating these mechanisms is crucial to understanding their therapeutic potential.

Apoptosis Induction: Studies have shown that various benzamide-containing molecules can trigger programmed cell death in cancer cells. For example, certain benzimidazole derivatives were found to significantly increase both early and late apoptosis in ovarian (SKOV3), breast (MDA-MB-231), and lung (A549) cancer cells. mdpi.com Similarly, a sulfonamide derivative induced morphological changes characteristic of apoptosis in leukemia cell lines (K562 and Jurkat), involving both intrinsic and extrinsic pathways. ualberta.canih.gov This included the activation of caspase-3 and alterations in the expression of proteins like FasR and Survivin. ualberta.canih.gov The lead ZNF207 inhibitor, C16, was also found to promote apoptosis in glioma cells. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. mdpi.com A triazole precursor was shown to cause G1 phase arrest in the MCF-7 breast cancer cell line. nih.gov In another study, a benzimidazole derivative arrested the cell cycle at the G1 and S phases in MDA-MB-231 cells, and at the S and G2 phases in SKOV3 cells. mdpi.com A sulfonamide compound was observed to arrest K562 leukemia cells at the G2/M phase and Jurkat cells at the G0/G1 phase. ualberta.canih.gov This disruption of the normal cell cycle progression is a key strategy for controlling the uncontrolled proliferation that characterizes cancer. mdpi.com

Antiviral Activity Investigations

The evaluation of benzamide and related chemical structures for antiviral properties is an active area of research, although specific data for this compound is limited in the provided results. However, studies on structurally similar scaffolds, such as quinazolinones and chromones derived from benzamide-related precursors, indicate potential antiviral applications.

For example, a series of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives, synthesized from sulphabenzamide, have been investigated for their biological activities. Furthermore, chromone (B188151) derivatives featuring a 3-amino-4-piperazinylphenyl group have demonstrated specific antiviral activity against the Severe Acute Respiratory Syndrome-associated coronavirus (SARS-CoV). nih.gov These findings suggest that the broader chemical space around the benzamide core may hold potential for the development of new antiviral agents.

Anti-HIV and Anti-HBV Activity

N-phenylbenzamide derivatives have been reported to exhibit broad-spectrum antiviral effects. For instance, certain derivatives have been shown to inhibit HIV-1 by increasing the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase that restricts viral replication. nih.govnih.gov This mechanism suggests that compounds sharing the N-phenylbenzamide core, such as this compound, could potentially exhibit similar anti-HIV properties.

In the context of HBV, a novel N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has demonstrated potent anti-HBV activity. nih.govnih.gov This compound was found to be a more effective inhibitor of both wild-type and drug-resistant HBV strains than the established drug lamivudine. nih.govnih.gov The proposed mechanism of action for IMB-0523 is also linked to the upregulation of intracellular A3G. nih.govnih.gov The structural similarity of this compound to this class of compounds suggests that it may also warrant investigation for its anti-HBV potential.

Table 1: Anti-HBV Activity of a Related N-phenylbenzamide Derivative

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Wild-Type HBV | 1.99 | HepG2.2.15 | nih.govnih.gov |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Drug-Resistant HBV | 3.30 | HepG2.2.15 | nih.govnih.gov |

| Lamivudine (3TC) | Wild-Type HBV | 7.37 | HepG2.2.15 | nih.govnih.gov |

| Lamivudine (3TC) | Drug-Resistant HBV | >440 | HepG2.2.15 | nih.govnih.gov |

Enzyme Inhibition Assays

The benzamide structure is a versatile scaffold that has been explored for the inhibition of various enzymes. The following subsections detail the inhibitory activities of related compounds against several key enzymatic targets.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Bromophenols, which are structurally related to the dibromo-substituted portion of this compound, have been identified as potent alpha-glucosidase inhibitors. nih.govmdpi.comnih.gov One notable example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, purified from marine red alga, demonstrated significant inhibitory activity against α-glucosidase from Saccharomyces cerevisiae and Bacillus stearothermophilus. nih.gov The presence of bromine atoms and phenolic hydroxyl groups is considered crucial for this activity. mdpi.com

Furthermore, various amide derivatives have been synthesized and shown to be excellent inhibitors of α-glucosidase, with some compounds exhibiting competitive inhibition. nih.gov N-phenylacetamide derivatives have also been reported as potent inhibitors of this enzyme. nih.gov Given these findings, this compound, which combines a brominated aromatic ring with an N-phenylamide structure, represents a compound of interest for potential alpha-glucosidase inhibitory activity.

Table 2: Alpha-Glucosidase Inhibitory Activity of a Related Bromophenol

| Compound | Source/Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Saccharomyces cerevisiae α-glucosidase | 0.098 µM | nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Bacillus stearothermophilus α-glucosidase | 0.120 µM | nih.gov |

| Acarbose (Standard) | - | 750.1 µM | nih.gov |

T-type Calcium Channel Modulation

T-type calcium channels (CaV3) are involved in a variety of physiological processes, including neuronal firing and pain perception. nih.govacs.org The modulation of these channels is a target for the development of new therapeutics. While direct evidence for the modulation of T-type calcium channels by this compound is not available, other molecules with amide functionalities have been shown to interact with these channels. For example, the endogenous cannabinoid anandamide, an N-acylethanolamide, has been reported to directly inhibit T-type calcium channels. bohrium.comembopress.org More distantly related benzimidazolonepiperidine derivatives have also been identified as blockers of CaV3.2 channels. frontiersin.org The potential for benzamide derivatives to modulate T-type calcium channels remains an area for future research.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma and certain types of cancer. Benzenesulfonamides are a well-known class of CA inhibitors. nih.govresearchgate.net Studies on N-(3-sulfamoylphenyl)benzamide derivatives have shown that these compounds can be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govresearchgate.net The inhibitory activity is influenced by the substitution pattern on the benzamide moiety. For example, the presence of a 3-chlorophenyl group has been noted to affect the inhibitory potency against hCA II. nih.gov This suggests that this compound could potentially interact with carbonic anhydrase enzymes, although its specific inhibitory profile would need to be experimentally determined.

Table 3: Carbonic Anhydrase Inhibitory Activity of Related N-(3-sulfamoylphenyl)benzamide Derivatives

| Compound | Target Isoform | Kᵢ (µM) | Reference |

|---|---|---|---|

| N-(3-sulfamoylphenyl)propanamide (P4) | hCA I | 0.22 | nih.govresearchgate.net |

| N-(3-sulfamoylphenyl)propanamide (P4) | hCA II | 0.33 | nih.govresearchgate.net |

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are implicated in cancer. Consequently, HSP90 is a significant target for cancer therapy. nih.gov Benzamide derivatives represent one of the chemical classes of HSP90 inhibitors. nih.govnih.gov For instance, a series of resorcinol-based N-benzyl benzamide derivatives have been developed as potent HSP90 inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range against HSP90α. nih.govdsmc.or.kr These inhibitors act by competing with ATP for the binding site in the N-terminal domain of HSP90, leading to the degradation of client proteins and the induction of apoptosis in cancer cells. nih.gov The structural features of this compound align with the general characteristics of benzamide-based HSP90 inhibitors, indicating a potential for this compound to engage with this target.

Table 4: HSP90α Inhibitory Activity of a Related Benzamide Derivative

| Compound | IC₅₀ (nM) | Target | Reference |

|---|---|---|---|

| Compound 30f (a resorcinol-based N-benzyl benzamide) | 5.3 | HSP90α | nih.govdsmc.or.kr |

DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is a validated target for antibacterial drugs. This enzyme is essential for bacterial DNA replication and is not present in humans, making it an attractive target for selective inhibitors. While fluoroquinolones are the most well-known DNA gyrase inhibitors, there is a continuous search for new scaffolds. N-phenylpyrrolamides have emerged as a promising class of DNA gyrase inhibitors, with some compounds showing low nanomolar IC₅₀ values against E. coli DNA gyrase. rsc.orgnih.govnih.gov Although the core structure is a pyrrole (B145914) rather than a benzene (B151609) ring, the N-phenylamide linkage is a common feature. The potential for N-phenylbenzamides, including this compound, to act as DNA gyrase inhibitors is an area that could be explored in the search for new antibacterial agents.

Table 5: DNA Gyrase Inhibitory Activity of Related N-phenylpyrrolamides

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| An N-phenylpyrrolamide derivative | E. coli DNA gyrase | 13 | nih.govnih.gov |

| An oxadiazolone derivative (11a) of N-phenylpyrrolamide | E. coli DNA gyrase | 85 | nih.gov |

Future Perspectives and Translational Research Avenues for 2,4 Dibromo N 3 Chlorophenyl Benzamide

Exploration of Novel Biological Targets and Therapeutic Applications

The future therapeutic value of 2,4-dibromo-N-(3-chlorophenyl)benzamide hinges on the systematic exploration of its biological targets. The presence of dibromo and chloro substituents on the benzamide (B126) core suggests that the compound may exhibit a range of biological activities, as halogenation is a known strategy to modulate the physicochemical properties and target interactions of drug candidates. mdpi.com

Potential Therapeutic Areas:

Oncology: Substituted benzamides have been investigated as anticancer agents. nih.govmdpi.com For instance, a series of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were designed as potential antitumor agents for multiple myeloma. nih.gov Future research could involve screening This compound against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. Mechanistic studies would then be crucial to elucidate the underlying mode of action, which could involve the inhibition of kinases, interference with cell cycle progression, or induction of apoptosis. nih.gov

Infectious Diseases: Benzamide derivatives have also shown promise as antimicrobial and antiprotozoal agents. nanobioletters.comnih.gov Research into N-phenylbenzamide derivatives has demonstrated their potential to target kinetoplastid parasites. nih.gov Given the global challenge of antimicrobial resistance, screening This compound against a diverse range of bacterial and fungal pathogens could uncover novel anti-infective properties.

Neurological Disorders: The benzamide scaffold is present in several drugs targeting the central nervous system. While no direct evidence links This compound to neurological targets, its structural similarity to other pharmacologically active benzamides warrants investigation into its potential effects on neuroreceptors or enzymes implicated in neurological and psychiatric conditions. mdpi.com

Research Findings on Related Compounds:

While direct data is scarce, studies on structurally similar compounds provide a rationale for these explorations. For example, various N-aryl-N-(4-piperidinyl)amides, which share the N-aryl amide linkage, have been investigated for their pharmaceutical use. google.com Furthermore, the synthesis and biological evaluation of other substituted benzamides have revealed activities ranging from anticancer to antimicrobial. nanobioletters.comnih.govmdpi.com

Advanced Drug Design and Lead Optimization Strategies

Should initial screenings identify a promising biological activity for This compound , it would serve as a "hit" or "lead" compound for further optimization. numberanalytics.com Modern drug design relies on an iterative cycle of design, synthesis, and testing to enhance a compound's potency, selectivity, and pharmacokinetic properties. danaher.comijddd.com

Key Optimization Strategies:

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the biological target and then growing or linking them to create a more potent lead compound. numberanalytics.com If a target for This compound is identified, FBDD could be employed to design novel analogs with improved binding affinity.

Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how modifications to the lead compound will affect its interaction with the target, thereby guiding the synthetic efforts. danaher.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate timelines and reduce costs. nih.govnih.gov For a novel compound like This compound , AI can be a powerful tool at multiple stages of development.

Applications of AI and ML:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel drug targets for which This compound or its derivatives might be effective.

Generative Models for De Novo Design: Generative AI can design novel molecules with desired properties from scratch. oncodesign-services.com Once a biological target is known, these models could generate new analogs of This compound that are optimized for potency and selectivity. For example, AI has been successfully used to design novel inhibitors for kinases like PIM1 and DYRK1A. oncodesign-services.comacs.org

Predictive Modeling: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to prioritize the synthesis of candidates with a higher probability of success in later stages of development. danaher.com This is particularly relevant for halogenated compounds, where predicting metabolic stability and potential toxicity is crucial. Recent studies have demonstrated the use of ML to identify inhibitors for complex targets like TBK1. cas.org

Development of Robust Synthetic Pathways for Scalability

For any promising drug candidate, the development of a robust and scalable synthetic route is a critical step for enabling preclinical and clinical studies. While the synthesis of individual benzamide analogs on a lab scale is generally straightforward, scaling up production presents unique challenges. mdpi.com

Considerations for Scalable Synthesis:

Starting Material Availability and Cost: The commercial availability and cost of the starting materials, such as 2,4-dibromobenzoic acid and 3-chloroaniline (B41212), would need to be assessed for large-scale synthesis.

Reaction Efficiency and Optimization: The coupling reaction to form the amide bond would need to be optimized for high yield, purity, and minimal side products. This includes the choice of coupling reagents and reaction conditions that are amenable to large-scale production.

Purification Methods: Developing efficient and scalable purification methods, such as crystallization, is crucial to obtain the final compound with the high purity required for pharmaceutical applications.

Process Safety: A thorough evaluation of the safety of all chemical transformations and reagents at scale is paramount.

While specific scalable syntheses for This compound are not documented, general methods for the synthesis of arylphosphines and other substituted aromatic compounds provide a foundation for developing such a process. st-andrews.ac.uk The synthesis of related compounds like N-(4-(3-phenylureido)phenyl)benzamide derivatives also offers insights into potential synthetic strategies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.